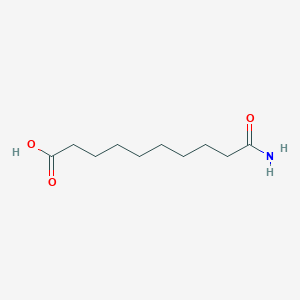

Sebacamic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6249-07-6 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

10-amino-10-oxodecanoic acid |

InChI |

InChI=1S/C10H19NO3/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H2,11,12)(H,13,14) |

InChI Key |

FYGFTTWEWBXNMP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)N |

Appearance |

Solid powder |

Other CAS No. |

6249-07-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sebacamic acid; Sebacic acid monoamide; 9-Carbamoylnonanoic acid; Decanoic acid, 10-amino-10-oxo-. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Sebacic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacic acid (decanedioic acid) is a naturally occurring, linear dicarboxylic acid with significant applications in the polymer, lubricant, and cosmetic industries.[1][2] Its utility is fundamentally derived from its molecular structure: a ten-carbon aliphatic chain capped at both ends by carboxylic acid functional groups.[2] This guide provides a detailed examination of the chemical structure, covalent and intermolecular bonding, and spectroscopic characteristics of sebacic acid. It includes quantitative data from crystallographic and spectroscopic analyses and outlines the experimental protocols used to obtain this information, serving as a comprehensive technical resource for professionals in research and development.

Chemical Structure

Sebacic acid is systematically named decanedioic acid and its chemical formula is C₁₀H₁₈O₄.[3][4] The structure consists of an eight-carbon methylene chain flanked by two carboxyl groups, making it an α,ω-dicarboxylic acid. This bifunctional nature is the cornerstone of its use as a monomer in the synthesis of polymers like polyamides (e.g., Nylon 6,10) and polyesters.

The molecule possesses a center of symmetry in its crystalline state. The aliphatic chain provides flexibility and hydrophobicity, while the terminal carboxyl groups are polar and capable of forming strong intermolecular interactions.

Caption: 2D Chemical Structure of Sebacic Acid (Decanedioic Acid).

Bonding

Covalent Bonding and Molecular Geometry

The bonding within a sebacic acid molecule is characterized by sigma (σ) and pi (π) covalent bonds. The eight-carbon methylene chain consists of C-C and C-H single bonds (sp³ hybridized carbons), allowing for significant conformational flexibility. The terminal carboxyl groups feature a central carbon atom that is sp² hybridized, forming σ bonds with another carbon and two oxygen atoms. The remaining p-orbital on the carboxyl carbon overlaps with a p-orbital on the carbonyl oxygen to form a π bond.

X-ray diffraction studies have provided precise measurements of bond lengths and angles, confirming the expected molecular geometry. The aliphatic chain typically adopts a planar, staggered conformation in the crystal lattice to minimize steric hindrance.

Table 1: Crystallographic Data and Key Bond Parameters for Sebacic Acid Data below is representative of typical dicarboxylic acids and based on crystallographic principles, as a specific, freely accessible CIF file with complete bond lengths and angles was not located in the search.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 10.1 Å, b ≈ 5.0 Å, c ≈ 15.1 Å |

| β ≈ 133.8° | |

| Bond Length (C=O) | ~ 1.25 Å |

| Bond Length (C-O) | ~ 1.30 Å |

| Bond Length (C-C) | ~ 1.50 Å (carboxyl), ~1.53 Å (alkyl) |

| Bond Angle (O=C-O) | ~ 123° |

| Bond Angle (C-C-C) | ~ 112° |

Intermolecular Bonding: Hydrogen-Bonded Dimers

In the solid state, the most significant intermolecular force is hydrogen bonding between the carboxylic acid groups of adjacent molecules. Each sebacic acid molecule typically forms two strong hydrogen bonds with a neighboring molecule, creating a cyclic syn-syn carboxylic acid dimer. This robust interaction is responsible for the relatively high melting point of sebacic acid (131-134.5 °C) and its crystalline nature. These hydrogen-bonded chains form infinite layers within the crystal lattice.

Caption: Intermolecular hydrogen bonding forming a cyclic dimer.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of sebacic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The protons on the carbons alpha to the carboxyl groups (α-CH₂) appear as a triplet, while the protons on the beta (β-CH₂) and gamma (γ-CH₂) carbons also produce distinct multiplets. The remaining methylene protons in the center of the chain overlap, creating a complex multiplet. The acidic protons of the carboxyl groups often appear as a broad singlet, though its chemical shift is highly dependent on the solvent and concentration.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. The symmetry of the molecule results in five expected signals: one for the carboxyl carbon and four for the methylene carbons in one half of the chain.

Table 2: NMR Spectroscopic Data for Sebacic Acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 12.0 | broad s | -COOH |

| ~ 2.2-2.4 | t | α-CH₂ | |

| ~ 1.5-1.7 | m | β-CH₂ | |

| ~ 1.2-1.4 | m | -(CH₂)₆- (Internal) | |

| ¹³C | ~ 177-180 | s | -COOH |

| ~ 34-36 | s | α-CH₂ | |

| ~ 29-30 | s | Internal CH₂ |

| | ~ 25-26 | s | β-CH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of sebacic acid is dominated by features characteristic of a carboxylic acid.

Table 3: Key FT-IR Absorption Bands for Sebacic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid (-OH) |

| 2920, 2870 | Strong | C-H stretch | Methylene (-CH₂) |

| 1690-1710 | Strong | C=O stretch | Carboxylic Acid (C=O) |

| ~ 1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |

| ~ 930 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

**

The very broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of sebacic acid. Using electrospray ionization (ESI) in negative mode, sebacic acid is readily deprotonated to form the [M-H]⁻ ion at an m/z of 201. Tandem mass spectrometry (MS/MS) of this ion can induce fragmentation, often involving losses of water (H₂O) and carbon dioxide (CO₂).

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of sebacic acid are grown by slow evaporation from a suitable solvent, such as a water-ethanol mixture.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K or 180 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.

-

Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to determine the initial atomic positions. The atomic coordinates and thermal parameters are then refined against the experimental data to achieve the best fit.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 10-20 mg of sebacic acid is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is run. A 90° pulse is applied, and the resulting Free Induction Decay (FID) is recorded.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The accumulated FID is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Caption: Workflow for the structural elucidation of sebacic acid.

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of powdered sebacic acid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of sample with potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty instrument (or clean ATR crystal) is collected to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structure and bonding of sebacic acid are well-defined, featuring a flexible aliphatic backbone and two terminal carboxylic acid groups that dominate its physical and chemical properties. Its linear, bifunctional nature makes it an ideal monomer for condensation polymerization, while strong intermolecular hydrogen bonding governs its solid-state properties. The combination of X-ray crystallography and various spectroscopic techniques provides a complete and consistent picture of its molecular architecture, confirming its identity and purity for applications in research and industry. This guide has provided the core quantitative data and experimental methodologies essential for a thorough understanding of this versatile dicarboxylic acid.

References

The Solubility of Sebacic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid with the formula C₁₀H₁₈O₄, is a versatile chemical intermediate with significant applications in the pharmaceutical, polymer, and cosmetic industries. Its utility in these fields is often dictated by its solubility characteristics in various organic solvents. Understanding the solubility of sebacic acid is paramount for process design, formulation development, and purification strategies. This technical guide provides a comprehensive overview of the solubility of sebacic acid in a range of organic solvents, detailed experimental protocols for solubility determination, and a summary of quantitative solubility data.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. Two common methods for determining the solubility of a solid in a liquid are the Shake-Flask Method and the Dynamic Method with Laser Monitoring.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Detailed Methodology:

-

Preparation of the System: An excess amount of sebacic acid is added to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The use of an excess of the solid is crucial to ensure that a true equilibrium between the dissolved and undissolved solute is reached.

-

Equilibration: The sealed vessel is placed in a constant temperature bath equipped with a shaker or rotator. The mixture is agitated for a sufficient period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium. The temperature of the bath must be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn. It is critical to avoid aspirating any solid particles. This is often achieved by using a syringe fitted with a solvent-resistant filter (e.g., a PTFE or nylon filter with a pore size of 0.45 µm or smaller).

-

Analysis: The concentration of sebacic acid in the filtered saturated solution is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A pre-validated HPLC method with a standard curve of known sebacic acid concentrations is used for quantification.

-

Calculation: The determined concentration of the saturated solution represents the solubility of sebacic acid in that specific solvent at the experimental temperature. The solubility is typically expressed in units such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (x).

Dynamic Method with Laser Monitoring

The dynamic method, often coupled with laser monitoring, is an alternative technique for determining solubility. This method involves observing the dissolution of a solid in a solvent as the temperature is changed at a controlled rate.

Detailed Methodology:

-

Sample Preparation: A known mass of sebacic acid and a known mass of the solvent are placed in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Observation: The solution is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being continuously stirred. A laser beam is passed through the solution, and a detector measures the intensity of the transmitted light.

-

Endpoint Detection: As long as solid particles are present, the laser beam will be scattered, and the transmitted light intensity will be low. As the temperature increases, the sebacic acid dissolves. The temperature at which the last solid particle dissolves is the saturation temperature for that specific composition. This point is identified by a sharp increase in the intensity of the transmitted light, indicating a clear solution.

-

Data Collection: The saturation temperatures are recorded for several different compositions of sebacic acid and the solvent.

-

Solubility Curve Construction: By plotting the mole fraction of sebacic acid against the corresponding saturation temperatures, a solubility curve can be constructed.

The Crystalline Architecture of Sebacic Acid: A Monomorphic System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sebacic acid (decanedioic acid), a dicarboxylic acid with the formula C₁₀H₁₈O₄, is a versatile molecule utilized in various industrial applications, including the manufacturing of polymers, plasticizers, and lubricants. In the pharmaceutical realm, its crystalline form is of significant interest for the development of co-crystals and other solid dosage forms. This technical guide provides a comprehensive overview of the crystal structure of sebacic acid, drawing upon available scientific literature. While the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a critical consideration in materials science and drug development, extensive crystallographic studies to date suggest that sebacic acid exists in a single, well-defined crystalline form under standard conditions.

Crystal Structure of Sebacic Acid

The crystal structure of sebacic acid has been the subject of several investigations, with the most precise determination reported at a temperature of 180 K. These studies consistently describe a single crystalline form. The molecular units of sebacic acid are centrosymmetric, meaning they have a center of inversion. The defining feature of the crystal packing is the formation of infinite chains through the ubiquitous syn-syn carboxylic acid dimer motif. In this arrangement, two sebacic acid molecules are linked by strong hydrogen bonds between their carboxylic acid groups. These chains propagate along the[1] vector of the crystal lattice.

Crystallographic Data

The crystallographic parameters for the known crystal structure of sebacic acid, as determined by single-crystal X-ray diffraction at 180 K, are summarized in the table below. It is noteworthy that earlier studies reported different unit cell parameters; however, these have been shown to be transformable to the more recent, precise determination, indicating they describe the same fundamental crystal structure in different settings.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.9197 (7) Å |

| b | 4.9876 (6) Å |

| c | 9.964 (1) Å |

| α | 90° |

| β | 92.273 (6)° |

| γ | 90° |

| Volume | 542.27 (9) ų |

| Z (molecules per unit cell) | 2 |

| Calculated Density (Dₓ) | 1.239 Mg m⁻³ |

| Temperature | 180 (2) K |

Polymorphism of Sebacic Acid: An Apparent Absence

Polymorphism is a crucial aspect of solid-state chemistry, particularly in the pharmaceutical industry, as different polymorphs of an active pharmaceutical ingredient can exhibit distinct physical properties, including solubility, stability, and bioavailability. A thorough review of the scientific literature reveals a lack of conclusive evidence for the existence of multiple polymorphs of pure sebacic acid. While the term "polymorph" may be encountered in studies involving co-crystals or mixtures containing sebacic acid, these refer to the different crystalline forms of the multi-component system, not of sebacic acid itself. The consistent reporting of a single crystal structure across various studies suggests that sebacic acid is likely monomorphic under the range of conditions investigated so far.

Experimental Protocols

The determination of the crystal structure of sebacic acid involves standard and well-established experimental techniques in crystallography.

Crystallization

Single crystals of sebacic acid suitable for X-ray diffraction can be obtained by recrystallization from a suitable solvent, such as ethanol. The process typically involves dissolving the commercially available sebacic acid in the hot solvent to create a saturated solution, followed by slow cooling to allow for the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction (SCXRD)

The definitive method for determining the crystal structure of a compound is Single-Crystal X-ray Diffraction (SCXRD). The experimental workflow for the analysis of sebacic acid is as follows:

References

An In-depth Technical Guide to Natural Sources of Sebacic Acid Beyond Castor Oil

For: Researchers, Scientists, and Drug Development Professionals

Abstract:

Sebacic acid, a ten-carbon dicarboxylic acid, is a valuable platform chemical with wide-ranging industrial applications, including the synthesis of polymers, plasticizers, lubricants, and cosmetics. Historically, its production has been almost exclusively reliant on the alkaline pyrolysis of ricinoleic acid from castor oil. This process, however, is energy-intensive and subject to the volatility of castor bean cultivation. This technical guide explores viable, natural, and bio-based alternative sources of sebacic acid. We delve into the microbial fermentation of renewable feedstocks and the potential of plant-derived suberin as a source of dicarboxylic acids. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols, and quantitative data to support further research and development in this area.

Microbial Fermentation: A Promising Bio-based Route to Sebacic Acid

Microbial fermentation has emerged as a highly promising and sustainable alternative for the production of sebacic acid. Genetic engineering of various microorganisms, particularly the yeast Candida tropicalis, has enabled the high-yield conversion of renewable feedstocks into sebacic acid.

The ω-Oxidation Pathway: The Core Biosynthetic Route

The key metabolic pathway harnessed for microbial sebacic acid production is the ω-oxidation of fatty acids. In engineered yeast strains, the native β-oxidation pathway, which degrades fatty acids for energy, is typically blocked. This redirects the metabolic flux towards the ω-oxidation pathway, which converts fatty acids into α,ω-dicarboxylic acids.

The ω-oxidation pathway involves a series of enzymatic reactions that occur in the endoplasmic reticulum:

-

Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated by a cytochrome P450 monooxygenase system.

-

Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is oxidized to an aldehyde by an ω-hydroxy fatty acid dehydrogenase.

-

Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by a fatty aldehyde dehydrogenase.

By overexpressing the genes encoding the enzymes of the ω-oxidation pathway in a β-oxidation-blocked strain, the production of dicarboxylic acids can be significantly enhanced.

Quantitative Data from Engineered Candida tropicalis

Significant success has been achieved in the production of sebacic acid using genetically engineered Candida tropicalis. A study by Jeon et al. (2019) demonstrated a highly efficient biotransformation process.[1][2]

| Parameter | Value | Reference |

| Microorganism | Engineered Candida tropicalis (β-oxidation blocked, ω-oxidation overexpressed) | Jeon et al. (2019)[1][2] |

| Substrate | Decanoic acid methyl ester | Jeon et al. (2019)[1] |

| Final Titer | 98.3 g/L | Jeon et al. (2019) |

| Productivity | 0.57 g/L/h | Jeon et al. (2019) |

| Molar Yield | >98% | Jeon et al. (2019) |

| Fermentation Scale | 5-L and 50-L fermenters | Jeon et al. (2019) |

Experimental Protocols

The following protocol is based on the methodologies described in patent CN107326051B.

-

Seed Culture:

-

Inoculate a suitable strain of Candida tropicalis (e.g., CCTCC M2011192) into a seed culture medium.

-

Incubate the culture under appropriate conditions (e.g., 30°C, 200-250 rpm) for 24-48 hours until a desired cell density is reached.

-

-

Fermentation:

-

Prepare the fermentation medium with the following components per liter:

-

Glucose: 25-40 g

-

Potassium nitrate: 1.2-2.5 g

-

Corn steep liquor: 2-5 g

-

Yeast extract: 1-3 g

-

Potassium dihydrogen phosphate: 1.8-3.5 g

-

Ammonium sulfate: 1.2-2 g

-

-

Inoculate the fermentation medium with the seed culture.

-

Maintain the fermentation conditions (e.g., temperature at 30°C, pH controlled between 6.0 and 7.0).

-

After an initial growth phase, introduce the substrate (e.g., decane or decanoic acid methyl ester) to initiate the biotransformation to sebacic acid. A fed-batch strategy is often employed to avoid substrate toxicity.

-

A general procedure for the purification of sebacic acid from the fermentation broth is as follows:

-

Acid Precipitation:

-

Separate the microbial cells from the fermentation broth by centrifugation.

-

Acidify the supernatant to a low pH (e.g., pH 2.0) using a strong acid like HCl to precipitate the sebacic acid.

-

-

Recrystallization:

-

Collect the crude sebacic acid precipitate by filtration.

-

Wash the precipitate with cold water to remove residual impurities.

-

Dissolve the crude product in a suitable solvent (e.g., hot water or an alcohol-water mixture) and allow it to cool slowly to form purified crystals of sebacic acid.

-

Filter and dry the purified crystals. This process can yield sebacic acid with a purity of >99.8%.

-

Plant Suberin: A Potential but Complex Source of Dicarboxylic Acids

Suberin is a complex, lipophilic polyester biopolymer found in the cell walls of various plant tissues, such as cork, root endodermis, and potato periderm, where it acts as a protective barrier. The aliphatic domain of suberin is rich in long-chain fatty acids, ω-hydroxyacids, and α,ω-dicarboxylic acids, making it a potential natural source of these valuable chemicals.

Biosynthesis of Suberin Monomers

The biosynthesis of the aliphatic monomers of suberin is a complex process that occurs primarily in the endoplasmic reticulum. It begins with C16 and C18 fatty acids, which undergo a series of elongation, hydroxylation, and oxidation steps to form the characteristic long-chain monomers of suberin.

References

Methodological & Application

Application Notes: Synthesis of Sebacic Acid from Castor Oil

Introduction

Sebacic acid (decanedioic acid) is a versatile, ten-carbon dicarboxylic acid with significant industrial applications in the manufacturing of polymers (e.g., Nylon 6,10), plasticizers, lubricants, hydraulic fluids, and cosmetics.[1][2][3] The primary commercial route for its production is the alkali fusion of castor oil, a renewable feedstock.[2] This process is considered a "greener" alternative to synthesis from petroleum-based sources like phenols or cresols.[4]

The synthesis relies on the unique chemical structure of ricinoleic acid, which constitutes approximately 85-95% of the fatty acids in castor oil. The process involves the saponification of castor oil to yield ricinoleate salts, followed by a high-temperature alkali-mediated cleavage of the ricinoleic acid molecule. This key step breaks the carbon chain at the site of the hydroxyl group and double bond, yielding sebacic acid and 2-octanol as the main products. This document provides a detailed protocol for the synthesis, purification, and characterization of sebacic acid from castor oil, targeted at researchers in chemical synthesis and materials science.

Experimental Protocols

This section details the step-by-step methodology for the laboratory-scale synthesis of sebacic acid from castor oil.

Protocol 1: Synthesis of Sebacic Acid via Alkali Fusion of Castor Oil

This protocol is a generalized procedure based on the most common industrial methods.

Materials:

-

Castor Oil

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Catalyst (optional, e.g., Iron(III) oxide - Fe₂O₃, Lead(II,IV) oxide - Pb₃O₄)

-

Diluent (optional, e.g., liquid paraffin, white mineral oil)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), 3-6 M

-

Deionized Water

-

Activated Carbon (for decolorization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Thermometer

-

Buchner funnel and filter paper

-

Beakers and glassware

-

pH meter or pH indicator strips

Procedure:

-

Saponification and Cleavage Reaction:

-

Place castor oil and a concentrated solution of sodium hydroxide (e.g., 40-50% w/v) into the three-necked flask equipped with a mechanical stirrer, condenser, and thermometer. A typical ratio is approximately 30 parts by weight of ricinoleic acid (derived from castor oil) to 8-16 parts of sodium hydroxide.

-

Add a catalyst, such as 1% Fe₂O₃ by weight of the starting material, to improve reaction yield. A high-boiling-point diluent like mineral oil can be added to improve mixing and heat transfer.

-

Heat the mixture with vigorous stirring. The reaction temperature is critical and should be maintained between 250°C and 300°C. The reaction is typically carried out for 3 to 6 hours. During this stage, a vigorous reaction occurs with the evolution of hydrogen gas and 2-octanol.

-

Safety Note: The reaction evolves flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety precautions.

-

-

Isolation and Purification of Sebacic Acid:

-

After the reaction is complete, allow the mixture to cool to below 100°C.

-

Dissolve the solid reaction mass (containing disodium sebacate and other soaps) in hot water.

-

Slowly add acid (e.g., H₂SO₄ or HCl) with stirring to adjust the pH of the solution to approximately 6. This step neutralizes the excess alkali and converts the soaps of other fatty acids into their water-insoluble forms, which will separate as an oily layer along with 2-octanol.

-

Separate the aqueous layer, which contains the water-soluble half-acid salt of sebacic acid, from the oily layer.

-

Further acidify the aqueous layer to a pH of about 2-3. This causes the sebacic acid to precipitate out of the solution as a white solid.

-

For decolorization, the solution can be heated with a small amount of activated carbon and filtered while hot.

-

-

Final Product Recovery:

-

Cool the acidified solution to induce complete crystallization of the sebacic acid.

-

Collect the precipitated sebacic acid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any remaining acid and impurities.

-

Dry the purified sebacic acid in an oven at a moderate temperature (e.g., 80-100°C) to a constant weight.

-

The final product can be further purified by recrystallization from hot water if necessary.

-

Data Presentation

The following tables summarize quantitative data from various reported protocols for the synthesis of sebacic acid.

Table 1: Optimized Reaction Parameters for Alkali Fusion

| Parameter | Value | Source |

| Starting Material | Castor Oil, Ricinoleic Acid, or its salts | |

| Alkali | NaOH or KOH | |

| Reactant Ratio | 5:4 (w/w) Sodium Ricinoleate/KOH | |

| 15:14 Oleochemicals/NaOH | ||

| Catalyst | 1% Fe₂O₃ or 1% Pb₃O₄ (by weight) | |

| Reaction Temperature | 250 - 280 °C (523 - 553 K) | |

| Optimal Temperature | 270 °C (543 K) | |

| Reaction Time | 60 minutes - 5 hours | |

| Pressure | 0.09 MPa (to improve yield) |

Table 2: Reported Yields and Purity of Sebacic Acid

| Starting Material | Catalyst | Max. Yield (%) | Purity (%) | Source |

| Castor Oil | Pb₃O₄ | 68.8 | High | |

| Ricinoleic Acid | Pb₃O₄ | 78.6 | High | |

| Sodium Ricinoleate | Pb₃O₄ | 80.1 | High | |

| Sodium Ricinoleate | Fe₂O₃ | 70.2 | 98.1 | |

| Castor Oil | Fe₂O₃ on Activated Carbon | 83.4 | - | |

| Decanoic Acid Methyl Ester | Engineered C. tropicalis | >98 (molar yield) | >99.8 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the core chemical transformation.

Caption: Experimental workflow for sebacic acid synthesis from castor oil.

Caption: Simplified reaction pathway for the cleavage of ricinoleic acid.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of High-Purity Sebacic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid, is a valuable building block in the synthesis of various polymers, plasticizers, lubricants, and corrosion inhibitors. In the pharmaceutical and drug development sectors, its derivatives are utilized in the formulation of drug delivery systems and as precursors for active pharmaceutical ingredients. The most common and industrially significant method for producing sebacic acid is through the alkali fusion of castor oil, a renewable and readily available feedstock.[1][2] This process involves the cleavage of ricinoleic acid, the primary fatty acid component of castor oil, at high temperatures in the presence of a strong base.[1][2]

This document provides detailed protocols for the laboratory-scale synthesis of high-purity sebacic acid from castor oil via alkali fusion, followed by purification and characterization.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) |

| Castor Oil | USP Grade | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |

| Sulfuric Acid (H₂SO₄), 98% | ACS Reagent Grade | VWR |

| Activated Charcoal | Laboratory Grade | EMD Millipore |

| Distilled Water | High Purity | In-house |

Table 2: Equipment

| Equipment | Specification |

| Three-neck round-bottom flask | 500 mL, 24/40 joints |

| Heating mantle with stirrer | Suitable for 500 mL flask |

| Thermocouple and controller | To monitor and control reaction temperature |

| Condenser (Allihn or Liebig) | 24/40 joint |

| Mechanical overhead stirrer | With PTFE paddle |

| Dropping funnel | 100 mL, 24/40 joint |

| Buchner funnel and flask | 500 mL |

| pH meter or pH indicator strips | Range 1-14 |

| Beakers, Erlenmeyer flasks, graduated cylinders | Various sizes |

| Hot plate/stirrer | |

| Melting point apparatus | |

| Gas Chromatography (GC) system | For purity analysis |

Table 3: Optimized Reaction Parameters for Alkali Fusion of Castor Oil

| Parameter | Optimized Value | Reference |

| Reactant Ratio (Castor Oil:NaOH, w/w) | 1:0.5 - 1:0.7 | [3] |

| Reaction Temperature | 250 - 280 °C | |

| Reaction Time | 3 - 5 hours | |

| Catalyst (optional, for yield improvement) | Lead(II,IV) oxide (Pb₃O₄) or Iron(III) oxide (Fe₂O₃) |

Experimental Protocols

Protocol 1: Synthesis of Crude Sebacic Acid via Alkali Fusion of Castor Oil

This protocol details the synthesis of sebacic acid from castor oil using a strong alkali at high temperatures.

Safety Precautions: This procedure involves corrosive materials (Sodium Hydroxide, Sulfuric Acid) and high temperatures. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood. Have an emergency eyewash and shower station readily accessible.

Procedure:

-

Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical overhead stirrer, a thermocouple connected to a heating controller, and a condenser.

-

Reaction Mixture: To the flask, add 100 g of castor oil.

-

Alkali Addition: In a separate beaker, carefully prepare a solution of 50 g of sodium hydroxide in 50 mL of distilled water. Caution: This process is highly exothermic. Add the sodium hydroxide to the water slowly and with constant stirring in an ice bath.

-

Reaction: Slowly add the sodium hydroxide solution to the castor oil in the reaction flask while stirring.

-

Heating: Begin heating the mixture with the heating mantle to 250-280 °C. Maintain this temperature for 3-5 hours with continuous stirring. The reaction mixture will become thick and then solidify. Hydrogen gas will be evolved during the reaction.

-

Cooling: After the reaction is complete, turn off the heating mantle and allow the flask to cool to room temperature. The solid mass is the sodium salt of sebacic acid and other byproducts.

-

Dissolution: Carefully add 200 mL of hot distilled water to the solidified reaction mixture and stir until the solid is completely dissolved.

Protocol 2: Purification of Sebacic Acid

This protocol describes the isolation and purification of sebacic acid from the crude reaction mixture.

Procedure:

-

Acidification and Precipitation:

-

Transfer the aqueous solution from Protocol 1 to a large beaker (1 L).

-

Slowly and with constant stirring, add concentrated sulfuric acid (98%) to the solution until the pH reaches approximately 2. Caution: This is a highly exothermic reaction. Perform this step in an ice bath.

-

A white precipitate of crude sebacic acid will form.

-

-

Isolation of Crude Product:

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude sebacic acid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two portions of 50 mL of cold distilled water to remove any remaining sulfuric acid and sodium sulfate.

-

-

Recrystallization:

-

Transfer the crude sebacic acid to a 500 mL Erlenmeyer flask.

-

Add a minimal amount of hot distilled water (approximately 100-150 mL) and heat the mixture on a hot plate with stirring until the sebacic acid is completely dissolved.

-

Add a small amount of activated charcoal to the hot solution to decolorize it and heat for another 5-10 minutes.

-

Hot filter the solution through a fluted filter paper to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of pure sebacic acid.

-

-

Final Product Collection and Drying:

-

Collect the purified sebacic acid crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Protocol 3: Purity Assessment

This protocol outlines the methods for determining the purity of the synthesized sebacic acid.

-

Melting Point Determination:

-

Determine the melting point of the dried sebacic acid using a melting point apparatus.

-

High-purity sebacic acid has a melting point of 131-134.5 °C.

-

-

Gas Chromatography (GC) Analysis:

-

Prepare a standard solution of high-purity sebacic acid and a solution of the synthesized product.

-

Analyze both samples using a gas chromatograph equipped with a suitable column (e.g., a polar capillary column).

-

Compare the retention times and peak areas to determine the purity of the synthesized sebacic acid. A purity of >99% is desirable.

-

Mandatory Visualization

Caption: Workflow for the synthesis and purification of high-purity sebacic acid.

Caption: Simplified reaction pathway for sebacic acid synthesis from castor oil.

References

Application Note: Gas Chromatography Method for Sebacic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a dicarboxylic acid with the formula (CH₂)₈(COOH)₂, is a versatile chemical intermediate used in the production of polymers, plasticizers, lubricants, and cosmetics. Accurate and reliable quantification of sebacic acid is crucial for quality control, process optimization, and research and development in these industries. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to its low volatility, sebacic acid requires derivatization prior to GC analysis to convert it into a more volatile form. This application note provides detailed protocols for the analysis of sebacic acid using gas chromatography coupled with mass spectrometry (GC-MS), focusing on two common derivatization techniques: esterification and silylation.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the matrix in which sebacic acid is to be analyzed. Below is a general protocol for the extraction of sebacic acid from a solid polymer matrix and an aqueous matrix.

a) Extraction from a Polymer Matrix:

-

Dissolution: Dissolve a known weight of the polymer sample (e.g., 1 gram) in a suitable solvent (e.g., 10 mL of dichloromethane or chloroform).

-

Precipitation: Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Separation: Centrifuge the mixture and collect the supernatant containing the sebacic acid.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of methanol or acetonitrile) before derivatization.

b) Extraction from an Aqueous Matrix:

-

Acidification: Acidify the aqueous sample to a pH of approximately 2 using a suitable acid (e.g., hydrochloric acid).

-

Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Shake vigorously and allow the layers to separate.

-

Collection: Collect the organic layer containing the sebacic acid. Repeat the extraction process two more times for quantitative recovery.

-

Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue as described in the polymer extraction protocol.

Derivatization Protocols

a) Method 1: Esterification to Dimethyl Sebacate

This method converts sebacic acid to its more volatile dimethyl ester derivative.

-

Reagent Preparation: Prepare a 14% (w/v) solution of boron trifluoride in methanol (BF₃-methanol).

-

Reaction: To the dried sample extract, add 2 mL of the BF₃-methanol solution.

-

Incubation: Seal the vial and heat at 60°C for 30 minutes.

-

Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex for 1 minute.

-

Sample Collection: Collect the upper hexane layer containing the dimethyl sebacate for GC-MS analysis.

b) Method 2: Silylation to Bis(trimethylsilyl) Sebacate

This method converts sebacic acid to its trimethylsilyl (TMS) derivative.

-

Reagents: Use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as the silylating agent.

-

Reaction: To the dried sample extract, add 100 µL of BSTFA (+1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

-

Incubation: Seal the vial and heat at 70°C for 30 minutes.

-

Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

GC-MS Analysis

The following GC-MS parameters can be used for the analysis of both dimethyl sebacate and bis(trimethylsilyl) sebacate. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 (can be adjusted based on concentration) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of dicarboxylic acids. It is important to note that these values should be determined for sebacic acid specifically during method validation in your laboratory.

| Parameter | Dimethyl Sebacate (Representative) | Bis(trimethylsilyl) Sebacate (Representative) |

| Retention Time (min) | ~ 15 - 17 | ~ 18 - 20 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.5 - 5.0 ng/mL |

| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

Mandatory Visualizations

Caption: Experimental workflow for sebacic acid analysis.

Caption: Logical flow of sebacic acid GC-MS analysis.

Application Notes and Protocols for the HPLC Analysis of Sebacic Acid and its Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sebacic acid, a naturally occurring dicarboxylic acid, and its esters, such as dimethyl sebacate (DMS), diethyl sebacate (DES), and dibutyl sebacate (DBS), are crucial compounds in various industries. They serve as plasticizers in polymer formulations, including those used for medical devices and pharmaceutical packaging, as emollients in cosmetics, and as corrosion inhibitors.[1] Accurate quantification of sebacic acid and its esters is vital for quality control, stability testing, and formulation development to ensure product safety and efficacy.

This document provides detailed application notes and protocols for the analysis of sebacic acid and its esters, with a primary focus on High-Performance Liquid Chromatography (HPLC). While HPLC is a robust technique for the analysis of sebacic acid, Gas Chromatography (GC) is more commonly employed for the analysis of its more volatile esters. Therefore, representative GC methods are also discussed as a prevalent alternative.

Analytical Techniques Overview

The choice of analytical technique for sebacic acid and its esters is largely dependent on the volatility and polarity of the analyte.

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like sebacic acid. Reversed-phase HPLC with UV detection (often requiring derivatization) or Refractive Index Detection (RID) are common approaches.

-

Gas Chromatography (GC): GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for the more volatile sebacic acid esters.[2] The high temperatures used in GC analysis allow for the efficient separation of these compounds.

Protocol 1: HPLC Analysis of Sebacic Acid

This protocol details a reversed-phase HPLC method for the quantification of sebacic acid. Due to the lack of a strong chromophore in sebacic acid, detection can be achieved using a differential refractive index detector or by UV detection after derivatization.

Experimental Protocol

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 1% Acetic Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | Differential Refractive Index (dRI) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Internal Standard | Adipic Acid |

A note on derivatization: For enhanced sensitivity with UV detection, sebacic acid can be derivatized to form phenacyl esters. This involves reacting the sample with a phenacyl bromide reagent in the presence of a catalyst. The resulting derivative can be detected at approximately 254 nm.

Quantitative Data Summary

| Analyte | Linearity Range (mg/L) |

| Sebacic Acid | 100 - 900[3] |

Protocol 2: General HPLC Method for Sebacic Acid Esters

While GC is more common, HPLC methods can be developed for sebacic acid esters, particularly for non-volatile esters or when GC is not available. The following is a general reversed-phase HPLC method that can be adapted for various sebacic acid esters.

Experimental Protocol

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile : Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

Method Development Note: The mobile phase composition may need to be optimized for different esters. For example, a higher proportion of organic solvent may be required for longer-chain esters to ensure adequate elution.

Protocol 3: GC-MS Analysis of Sebacic Acid Esters (Alternative Method)

Given the prevalence of GC for ester analysis, this section provides a typical GC-MS protocol for the determination of sebacate plasticizers.

Experimental Protocol

GC-MS Conditions

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 amu |

Sample Preparation

The appropriate sample preparation technique is crucial for accurate analysis and depends on the sample matrix.

From Polymer/Plastic Matrices

For the extraction of sebacate esters (plasticizers) from polymers like PVC, solvent extraction is a common method.[2]

-

Sample Comminution: Reduce the polymer sample to a small particle size by grinding or cutting.

-

Solvent Extraction: Accurately weigh about 1-5 grams of the sample into a flask.[2] Add a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

-

Extraction: Agitate the mixture using a sonicator or shaker for a predetermined time (e.g., 1-2 hours) to facilitate the extraction of the plasticizer.

-

Filtration and Concentration: Filter the extract to remove polymer residues. The solvent can then be evaporated under a stream of nitrogen, and the residue reconstituted in a solvent compatible with the analytical method (e.g., mobile phase for HPLC, or a volatile solvent for GC).

From Aqueous Samples (e.g., Wastewater)

Solid-Phase Extraction (SPE) is an effective technique for extracting and concentrating dicarboxylic acids and their esters from water samples.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Pass the aqueous sample through the conditioned SPE cartridge. The analytes will be retained on the solid phase.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analytes of interest with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

-

Analysis: The eluate can be directly injected into the HPLC or GC system, or concentrated and reconstituted if necessary.

Visualizations

Caption: General workflow for HPLC analysis.

Caption: General workflow for GC-MS analysis.

Caption: Sample preparation workflow from a polymer matrix.

References

Application Notes and Protocols for the Polymerization of Sebacic Acid to Produce Nylon 6,10

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Nylon 6,10, a versatile aliphatic polyamide, through two primary polymerization methods: interfacial polymerization and melt polymerization. These protocols are intended for use by researchers, scientists, and drug development professionals who are interested in the synthesis and application of this polymer in various fields, including biomedical research and drug delivery.

Introduction to Nylon 6,10

Nylon 6,10 is a semi-crystalline thermoplastic polymer synthesized from the condensation reaction of a six-carbon diamine, 1,6-hexanediamine, and a ten-carbon dicarboxylic acid, sebacic acid, or its more reactive derivative, sebacoyl chloride.[1][2] The resulting polymer possesses a unique combination of properties, including good mechanical strength, flexibility, and resistance to chemicals and moisture, making it suitable for a wide range of applications.[3][4] In the biomedical field, nylons are valued for their biocompatibility and have been explored for use in sutures, catheters, and as a material for drug delivery systems and medical implants.[3]

Polymerization Methods

Two principal methods for the synthesis of Nylon 6,10 are detailed below: interfacial polymerization and melt polymerization. Each method offers distinct advantages and yields a polymer with potentially different characteristics.

Interfacial Polymerization

Interfacial polymerization is a rapid, low-temperature method that occurs at the interface of two immiscible liquids. One phase contains the diamine dissolved in an aqueous solution, while the other phase contains the diacid chloride dissolved in an organic solvent. The polymerization reaction is fast and results in the formation of a film of Nylon 6,10 at the interface.

Materials:

-

1,6-Hexamethylenediamine (HMDA)

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane (or other suitable organic solvent)

-

Distilled water

-

Ethanol (for washing)

-

Acetone (for washing)

Equipment:

-

Beakers (250 mL)

-

Graduated cylinders

-

Glass stirring rod

-

Forceps

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Prepare the Aqueous Amine Solution: In a 250 mL beaker, dissolve 2.2 g of 1,6-hexamethylenediamine (HMDA) and 1.5 g of sodium hydroxide (NaOH) in 50 mL of distilled water. Stir until all solids are dissolved. The NaOH is added to neutralize the hydrochloric acid (HCl) by-product formed during the reaction.

-

Prepare the Organic Acid Chloride Solution: In a separate 250 mL beaker, dissolve 3.0 mL of sebacoyl chloride in 100 mL of hexane.

-

Initiate Polymerization: Carefully and slowly pour the organic solution containing sebacoyl chloride down the side of the beaker containing the aqueous amine solution, minimizing mixing of the two layers. A film of Nylon 6,10 will form instantly at the interface of the two liquids.

-

Isolate the Polymer: Using forceps, gently grasp the center of the polymer film and slowly pull it upwards from the beaker. A continuous strand or "rope" of Nylon 6,10 can be drawn out. The polymer can be wound onto a glass rod or a spool.

-

Wash the Polymer: Thoroughly wash the collected Nylon 6,10 with distilled water, followed by ethanol or acetone to remove any unreacted monomers, solvent, and by-products.

-

Dry the Polymer: Press the washed polymer between filter paper to remove excess liquid. Dry the polymer in a vacuum oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Characterization: The resulting polymer can be characterized for its melting point, molecular weight, and mechanical properties.

| Parameter | Value/Range | Reference |

| Reactants | ||

| 1,6-Hexamethylenediamine (HMDA) | 2.2 g in 50 mL water | |

| Sebacoyl Chloride | 3.0 mL in 100 mL hexane | |

| Sodium Hydroxide (NaOH) | 1.5 g | |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Polymer Properties | ||

| Melting Point | ~130 °C (uncited, typical lab result) | |

| Yield | 81.43% |

Melt Polymerization

Melt polymerization, or melt polycondensation, is a high-temperature process where the monomers are mixed and heated above the melting point of the resulting polymer in an inert atmosphere. This method directly uses sebacic acid and 1,6-hexanediamine, and the primary by-product is water, which is removed to drive the reaction to completion.

Materials:

-

Sebacic acid

-

1,6-Hexamethylenediamine (HMDA)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

High-temperature reaction vessel (e.g., three-necked flask)

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser for water removal

-

Vacuum pump

-

Nitrogen inlet

Procedure:

-

Reactant Preparation: Accurately weigh equimolar amounts of sebacic acid and 1,6-hexamethylenediamine.

-

Charging the Reactor: Add the monomers to the reaction vessel.

-

Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial heating phase.

-

Heating and Melting: Begin heating the mixture under a nitrogen atmosphere with gentle stirring. The temperature should be gradually raised to around 220-280°C to melt the reactants and initiate the polymerization.

-

Polycondensation: As the polymerization proceeds, water will be formed as a by-product and will begin to distill off. Continue heating and stirring for 2-3 hours to allow for the initial polycondensation to occur.

-

Vacuum Application: To drive the reaction to completion and achieve a high molecular weight polymer, apply a vacuum to the system to facilitate the removal of the remaining water. The temperature can be maintained or slightly increased during this stage. The vacuum is typically applied for another 1-2 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer increases.

-

Polymer Extrusion and Cooling: Once the desired viscosity is reached, the molten polymer can be extruded from the reactor under nitrogen pressure into a water bath to cool and solidify.

-

Pelletizing: The solidified polymer strand can then be pelletized for further processing and characterization.

| Parameter | Value/Range |

| Reactants | |

| Sebacic Acid | Equimolar amount to HMDA |

| 1,6-Hexamethylenediamine (HMDA) | Equimolar amount to Sebacic Acid |

| Reaction Conditions | |

| Temperature | 220-280°C |

| Atmosphere | Inert (Nitrogen) |

| Reaction Time | 3-5 hours (including vacuum stage) |

| Polymer Properties | |

| Melting Point | 210-220 °C |

| Molecular Weight | Dependent on reaction time and efficiency of water removal |

Applications in Research and Drug Development

Nylon 6,10 and other polyamides have garnered significant interest in the biomedical field due to their favorable mechanical properties and biocompatibility.

Drug Delivery Systems

The versatility of nylons allows for their fabrication into various drug delivery platforms:

-

Nanofibers for Controlled Release: Electrospinning of nylon solutions can produce nanofibers with a high surface-area-to-volume ratio, making them suitable for controlled drug release applications. The drug can be incorporated into the polymer solution before spinning, resulting in a drug-loaded nanofiber mat that can be used for wound dressings or implant coatings.

-

Microparticles and Nanoparticles: Nylon 6,10 can be formulated into micro- or nanoparticles for targeted drug delivery. These particles can encapsulate therapeutic agents, protecting them from degradation and allowing for controlled release at the target site.

Medical Implants and Devices

The mechanical strength and biocompatibility of nylons make them attractive materials for medical devices:

-

Sutures: Nylon sutures are widely used in surgery due to their high tensile strength and minimal tissue reactivity.

-

Catheters and Tubing: The flexibility and chemical resistance of nylon make it an excellent material for medical tubing and catheters.

-

Bone and Tissue Engineering: Porous nylon scaffolds can be fabricated to support cell growth and tissue regeneration. The mechanical properties of nylon can be tailored to match those of the surrounding tissue, reducing stress shielding effects often seen with metallic implants.

Characterization of Nylon 6,10

A comprehensive characterization of the synthesized Nylon 6,10 is crucial for its application. Key characterization techniques include:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages and the overall chemical structure of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the polymer.

-

Tensile Testing: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

Safety Precautions

-

1,6-Hexamethylenediamine (HMDA): Corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sebacoyl Chloride: Corrosive and reacts with moisture. It is lachrymatory. Handle in a fume hood with appropriate PPE.

-

Sodium Hydroxide (NaOH): Caustic and can cause severe burns. Handle with care and appropriate PPE.

-

Organic Solvents (e.g., Hexane): Flammable and should be handled in a well-ventilated area, away from ignition sources.

-

High Temperatures (Melt Polymerization): Use appropriate shielding and be cautious of hot surfaces. Ensure the reaction is conducted in a well-ventilated area or fume hood.

References

Application Notes and Protocols for the Synthesis and Characterization of Poly(glycerol sebacate) (PGS)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Poly(glycerol sebacate) (PGS)

Poly(glycerol sebacate) (PGS) is a biodegradable and biocompatible elastomer that has garnered significant attention in the biomedical field.[1][2][3][4] Synthesized from the naturally occurring and inexpensive monomers glycerol and sebacic acid, PGS is known for its tunable mechanical properties, which can mimic those of soft tissues.[5] Its elastomeric nature, coupled with its degradation into non-toxic products, makes it an ideal candidate for a variety of applications, including soft tissue engineering, drug delivery, and as a coating for medical devices.

The synthesis of PGS involves a two-step polycondensation reaction, which allows for the control of the polymer's crosslink density and, consequently, its mechanical properties and degradation rate. The versatility of PGS has been demonstrated in its application for cardiovascular, nerve, cartilage, and bone tissue regeneration.

Synthesis Overview

The most common method for synthesizing PGS is through a two-step thermal polycondensation process.

-

Step 1: Pre-polymerization: Equimolar amounts of glycerol and sebacic acid are reacted at an elevated temperature under an inert atmosphere. This step results in the formation of a viscous pre-polymer.

-

Step 2: Curing: The pre-polymer is then cured at a high temperature under vacuum to induce crosslinking between the polymer chains, forming a thermoset elastomer.

Variations in the synthesis parameters, such as the molar ratio of monomers, reaction temperature, and curing time, can be adjusted to tailor the final properties of the PGS material. Alternative synthesis methods, including microwave-assisted synthesis and enzyme-catalyzed polycondensation, have been explored to reduce reaction times and employ milder conditions.

Characterization Overview

A comprehensive characterization of PGS is essential to ensure its suitability for a specific application. The following techniques are commonly employed:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds and to identify the presence of hydroxyl and carboxyl functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR is used to elucidate the chemical structure of the pre-polymer and to determine the degree of branching.

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the pre-polymer.

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), while Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer.

-

Mechanical Testing: Tensile testing is performed to measure the Young's modulus, ultimate tensile strength (UTS), and elongation at break, which are critical parameters for tissue engineering applications.

-

Degradation Studies: In vitro and in vivo degradation studies are conducted to evaluate the degradation rate and mechanism of the polymer.

Experimental Protocols

Synthesis of PGS Pre-polymer (Conventional Method)

Materials:

-

Glycerol (≥99.5%)

-

Sebacic acid (≥99%)

-

Argon or Nitrogen gas

-

Round-bottom flask equipped with a mechanical stirrer and a gas inlet/outlet

Protocol:

-

Place equimolar amounts of glycerol and sebacic acid into the round-bottom flask.

-

Heat the mixture to 120-130°C under a constant flow of argon or nitrogen gas with continuous stirring.

-

Continue the reaction for 24 hours to form the pre-polymer. During this time, water will be produced as a byproduct and removed by the gas flow.

-

The resulting pre-polymer should be a viscous liquid at the reaction temperature.

-

Allow the pre-polymer to cool to room temperature for storage or proceed directly to the curing step.

Curing of PGS Pre-polymer

Materials:

-

PGS pre-polymer

-

Teflon mold

-

Vacuum oven

Protocol:

-

Pour the viscous pre-polymer into a Teflon mold of the desired shape.

-

Place the mold in a vacuum oven.

-

Cure the pre-polymer at 120-150°C under a vacuum of approximately 40 mTorr for 24 to 96 hours.

-

The curing time and temperature will determine the degree of crosslinking and the final mechanical properties of the PGS elastomer. Longer curing times and higher temperatures result in a stiffer material.

-

After curing, allow the PGS elastomer to cool to room temperature before removing it from the mold.

Data Presentation

Table 1: Physicochemical and Mechanical Properties of PGS

| Property | Typical Value Range | Synthesis Conditions/Notes |

| Pre-polymer | ||

| Number Average Molecular Weight (Mn) | 800 - 900 Da | Dependent on reaction time and temperature. |

| Polydispersity Index (PDI) | ~3.3 | For traditional polycondensation. |

| Cured Elastomer | ||

| Glass Transition Temperature (Tg) | -40°C to -15°C | Varies with the degree of crosslinking. |

| Young's Modulus | 0.03 - 1.4 MPa | Increases with higher curing temperature and longer curing time. |

| Ultimate Tensile Strength (UTS) | > 0.2 MPa | |

| Elongation at Break | 125% - 265% | Decreases with increased crosslinking. |

| In Vitro Degradation Rate | 0.1 - 0.9 mm/month | Dependent on the enzymatic environment and mechanical loading. |

Table 2: Spectroscopic Data for PGS Characterization

| Technique | Peak/Chemical Shift | Assignment |

| FTIR | ~3460 cm⁻¹ | O-H stretching (hydroxyl groups) |

| 2950-2850 cm⁻¹ | C-H stretching (aliphatic backbone) | |

| ~1740 cm⁻¹ | C=O stretching (ester carbonyl group) | |

| ~1160 cm⁻¹ | C-O stretching (ester group) | |

| ¹H NMR (in CDCl₃) | 1.30, 1.62, 2.35 ppm | Methylene protons of sebacic acid |

| 4.05-4.35, 5.05-5.30 ppm | Protons of glycerol units |

Visualizations

PGS Synthesis Workflow

Caption: Workflow for the synthesis of PGS elastomer.

PGS Characterization Workflow

Caption: Characterization workflow for PGS pre-polymer and elastomer.

Conceptual Diagram of Cell Interaction with PGS Scaffold

Caption: Conceptual pathway of cell interaction with a PGS scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]

- 3. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanical characterization and non-linear elastic modeling of poly(glycerol sebacate) for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polyester Synthesis Using Sebacic Acid as a Monomer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of polyesters derived from sebacic acid. This versatile dicarboxylic acid monomer is instrumental in creating biocompatible and biodegradable polymers with tunable properties, making them highly suitable for advanced drug delivery systems and tissue engineering scaffolds.

Introduction to Sebacic Acid-Based Polyesters

Sebacic acid, a naturally occurring C10 dicarboxylic acid, is a key building block for a variety of biodegradable polyesters. Its inclusion in a polymer backbone imparts flexibility, hydrophobicity, and susceptibility to hydrolytic degradation, resulting in non-toxic byproducts that are readily metabolized.[1] The most prominent examples of sebacic acid-based polymers in the biomedical field include poly(glycerol sebacate) (PGS) and poly(sebacic anhydride) (PSA).

These polymers are particularly advantageous for drug delivery due to their surface-eroding properties, which allow for a controlled and sustained release of encapsulated therapeutic agents.[1] Furthermore, the degradation rate and mechanical properties of these polyesters can be tailored by copolymerizing sebacic acid with other monomers or by altering the synthesis conditions.[2] Polyanhydride wafers based on sebacic acid have even received FDA approval for the treatment of brain tumors, highlighting their clinical significance.[1]

Key Applications in Research and Drug Development

-

Controlled Drug Delivery: Sebacic acid-based polyesters are extensively used to fabricate micro- and nanoparticles, implants, and hydrogels for the sustained release of a wide range of therapeutics, from small molecule drugs to biologics.[1]

-

Tissue Engineering: The elastomeric and biodegradable nature of polymers like PGS makes them excellent candidates for scaffolding materials in the regeneration of soft tissues.

-

Biomedical Devices: The biocompatibility of these polymers allows for their use in various implantable medical devices.

Experimental Protocols

Protocol 1: Synthesis of Poly(sebacic anhydride) (PSA) via Melt Polycondensation

This protocol details the synthesis of poly(sebacic anhydride) (PSA), a biodegradable polymer widely used in controlled drug release applications. The method described is a melt polycondensation technique.

Materials:

-

Sebacic acid

-

Acetic anhydride

-

Methylene chloride

-

Ethyl ether

-

Petroleum ether

-

Nitrogen gas supply

-

Vacuum pump

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus

-

Centrifuge

-

Vacuum oven or desiccator

Procedure:

-

Prepolymer Synthesis:

-

Purify the sebacic acid diacid monomer by refluxing it in an excess of acetic anhydride (e.g., 1:10 w/v) for 30 minutes under a nitrogen atmosphere.

-

Evaporate the solvent to dryness under vacuum.

-

The resulting clear, viscous residue is the prepolymer. Dissolve this residue in a minimal amount of methylene chloride.

-

Precipitate the prepolymer by adding the solution to a mixture of ether and petroleum ether (1:1 v/v).

-

Filter the white precipitate and dry it at room temperature.

-

-

Polymerization:

-

Place the dried sebacic acid prepolymer in a round-bottom flask equipped with a magnetic stirrer.

-

Heat the flask to 160 °C under a vacuum of approximately 10 mbar while stirring continuously.

-

Continue the melt condensation for 4 hours to yield the final poly(sebacic anhydride) polymer.

-

-

Purification:

-

Dissolve the synthesized PSA in a minimum amount of methylene chloride.

-

Recrystallize the polymer by adding it to a large excess of ethyl ether and petroleum ether.

-

Collect the resulting suspension and centrifuge to pellet the polymer.

-

Dry the purified PSA at room temperature under vacuum and store it at -20 °C to prevent degradation.

-

Protocol 2: Synthesis of Poly(glycerol sebacate) (PGS) Prepolymer via Melt Polycondensation

This protocol outlines the synthesis of the prepolymer of poly(glycerol sebacate) (PGS), a biocompatible and elastomeric polyester.

Materials:

-

Glycerol (anhydrous)

-

Sebacic acid

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle or oil bath

-

Condenser

Procedure:

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, combine equimolar amounts of anhydrous glycerol and sebacic acid (e.g., 15 g sebacic acid, 74.2 mmol and 6.83 g glycerol, 74.3 mmol).

-

-

Polycondensation:

-

Heat the reaction mixture to 130-170 °C under a continuous flow of argon or nitrogen gas with constant stirring (e.g., 200 rpm).

-

Maintain the reaction for 5-8 hours. The progress of the reaction can be monitored by the collection of water in the condenser.

-

-

Product Collection:

-

After the specified reaction time, stop the heating and allow the mixture to cool to room temperature.

-

The resulting product will be a white solid or a transparent, viscous syrup, which is the PGS prepolymer. This prepolymer can be further cured at elevated temperatures under vacuum to form a crosslinked elastomer.

-

Protocol 3: Biocompatibility Assessment of Sebacic Acid-Based Polymers

This protocol provides a general framework for assessing the in vivo biocompatibility of sebacic acid-based polymers using a subcutaneous implantation model.

Materials and Methods:

-

Synthesized sebacic acid polymer (e.g., in the form of a film or scaffold)

-

Control material (e.g., poly(lactic-co-glycolic acid) - PLGA)

-

Animal model (e.g., Sprague-Dawley rats)

-

Sterile surgical instruments

-

Anesthesia

-

Histology processing reagents (formalin, ethanol series, xylene, paraffin)

-

Microtome

-

Staining reagents (e.g., Hematoxylin and Eosin - H&E)

-

Light microscope

Procedure:

-

Implant Preparation:

-

Prepare sterile samples of the sebacic acid-based polymer and the control material in the desired geometry (e.g., 5x5 mm films).

-

-

Surgical Implantation:

-

Anesthetize the animal according to approved institutional protocols.

-

Make a small incision in the dorsal skin and create a subcutaneous pocket.

-

Insert the sterile polymer implant into the pocket.

-

Suture the incision.

-

-

Post-operative Care and Observation:

-

House the animals individually and monitor for signs of inflammation or adverse reactions at the implantation site.

-

-

Histological Analysis:

-

At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.

-